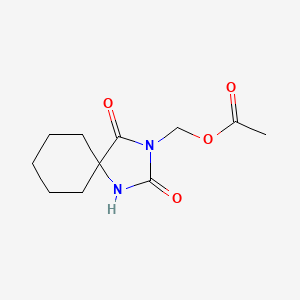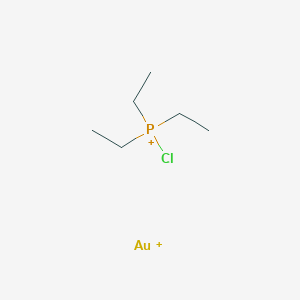![molecular formula C18H11N3 B14752021 13H-Benz[6,7]indolo[2,3-b]quinoxaline CAS No. 239-89-4](/img/structure/B14752021.png)
13H-Benz[6,7]indolo[2,3-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13H-Benz[6,7]indolo[2,3-b]quinoxaline is a heterocyclic compound that has garnered significant attention due to its unique structural features and diverse applications. This compound is part of the indoloquinoxaline family, known for its potential in various scientific fields, including materials science, medicinal chemistry, and energy storage .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 13H-Benz[6,7]indolo[2,3-b]quinoxaline typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine, often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles under microwave irradiation, achieving high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of scalable and efficient catalytic processes, such as transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization, are likely employed .
化学反应分析
Types of Reactions: 13H-Benz[6,7]indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms or aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, sulfonyl chlorides, and alkylating agents are typical reagents.
Major Products: The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit enhanced biological or material properties .
科学研究应用
13H-Benz[6,7]indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 13H-Benz[6,7]indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells . The compound’s antiviral properties are linked to its inhibition of viral enzymes and interference with viral replication .
相似化合物的比较
Indolo[2,3-b]quinoxaline: Shares a similar core structure but may have different substituents affecting its properties.
Indeno[1,2-b]quinoxaline: Another related compound with distinct electronic and steric characteristics.
Uniqueness: 13H-Benz[6,7]indolo[2,3-b]quinoxaline stands out due to its high stability, low reduction potential, and high solubility, making it particularly suitable for applications in nonaqueous redox flow batteries . Its diverse reactivity and potential for functionalization further enhance its versatility in various scientific fields .
属性
CAS 编号 |
239-89-4 |
|---|---|
分子式 |
C18H11N3 |
分子量 |
269.3 g/mol |
IUPAC 名称 |
3,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene |
InChI |
InChI=1S/C18H11N3/c1-2-6-12-11(5-1)9-10-13-16(12)21-18-17(13)19-14-7-3-4-8-15(14)20-18/h1-10H,(H,20,21) |
InChI 键 |
VXVBPEKZFNJHIF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=NC5=CC=CC=C5N=C34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



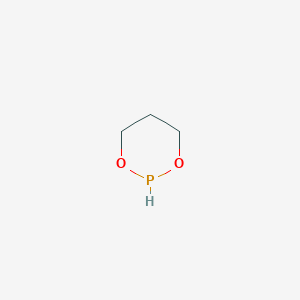
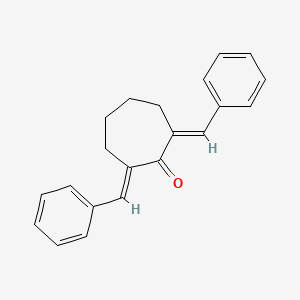

![Bicyclo[3.3.1]nonan-2-ol](/img/structure/B14751985.png)
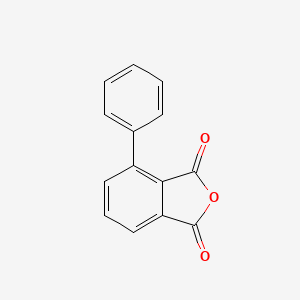
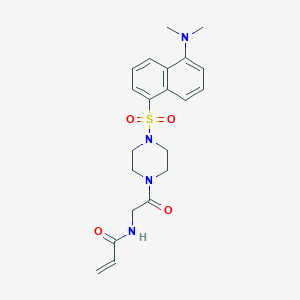
![[4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid](/img/structure/B14752008.png)
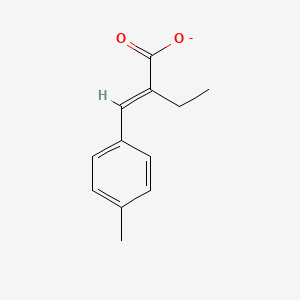
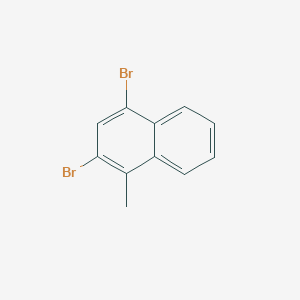
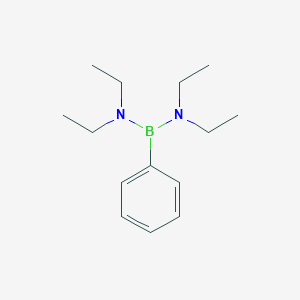
![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)
